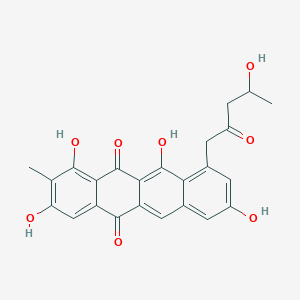

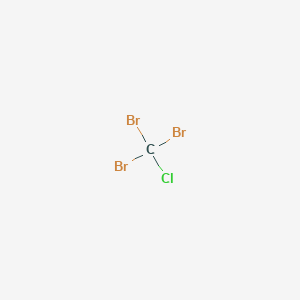

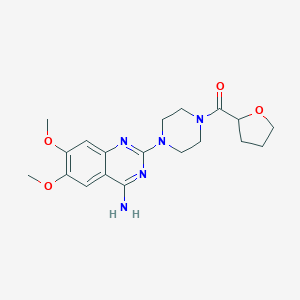

![molecular formula C8H11NS B121599 3-[(Thiophen-2-yl)methyl]azetidine CAS No. 937614-36-3](/img/structure/B121599.png)

3-[(Thiophen-2-yl)methyl]azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-[(Thiophen-2-yl)methyl]azetidine" is a derivative of azetidine, a four-membered nitrogen-containing ring, which is of significant interest in medicinal chemistry due to its structural similarity to piperidine and its potential as a bioisostere. The thiophen-2-yl group attached to the azetidine ring suggests potential for increased aromatic interaction and possibly enhanced pharmacokinetic properties, making it a valuable moiety in drug discovery .

Synthesis Analysis

The synthesis of azetidine derivatives can involve multiple steps, including cyclization and protection/deprotection strategies. For example, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres involves cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide . Another synthesis route for an azetidine derivative, specifically 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, includes a Stille coupling reaction followed by deprotection using trifluoroacetic acid (TFA) . These methods highlight the versatility and complexity of synthesizing azetidine derivatives for potential therapeutic applications.

Molecular Structure Analysis

X-ray diffraction studies are often employed to determine the molecular structure of azetidine derivatives. For instance, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was investigated using X-ray diffraction, revealing its crystallization in a monoclinic system . Such structural analyses are crucial for understanding the conformational properties of these molecules, which can influence their biological activity.

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions, which are essential for their functionalization and potential biological activity. The synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from l-(+)-methionine involves a three-step, one-pot construction of the chiral azetidine ring . This compound was further evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating the utility of azetidine derivatives in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride involved characterizing the intermediates and product by melting point, IR, 1H NMR, and MS techniques, indicating the importance of these properties in assessing the purity and suitability for industrialization . Additionally, the evaluation of antibacterial and antifungal activities of azetidine derivatives, such as those derived from chalcone, underscores the significance of these properties in the development of novel antimicrobial agents .

科学的研究の応用

Antibacterial and Antifungal Agents

The derivative of 3-[(Thiophen-2-yl)methyl]azetidine, specifically 3-chloro-1-[4-(4-methyl-phenyl)-6-thiophen-2-yl-pyrimidin-2-yl]-4-(substituted-phenyl)-azetidin-2-ones, shows promise in the realm of antimicrobial agents. These analogues, synthesized from various treatments of a base thiophene compound, have exhibited significant antibacterial and antifungal activities, targeting strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungi like Candida albicans and Aspergillus species. The development of these compounds introduces a novel class of antimicrobial agents with potential therapeutic applications (Patel & Patel, 2017).

Anticancer Agents

Another significant application of derivatives of 3-[(Thiophen-2-yl)methyl]azetidine is in the realm of cancer therapy. Compounds such as 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide have been synthesized and evaluated for their anticancer activity against a range of human cancer cell lines. The potency of these compounds against various cancer cell lines, including lung, prostate, breast, liver, colon, ovarian, skin, brain, and kidney cancer, indicates their potential as novel antitumor agents. The pharmacophoric features and molecular docking studies have confirmed the potentialities of these compounds to be VEGFR-2 inhibitors, a critical target in cancer therapy. Additionally, in silico ADMET prediction indicated drug-like properties, low adverse effects, and toxicity, suggesting their promise in drug development (Parmar et al., 2021).

Chemical Synthesis and Drug Design

3-[(Thiophen-2-yl)methyl]azetidine and its derivatives are also pivotal in chemical synthesis and drug design. For instance, they are used in the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, showcasing a methodology with industrial potential due to its mild conditions, high purity, and suitability for large-scale production. Such compounds are integral in the synthesis of other complex molecules, further indicating their utility in the pharmaceutical industry and the broader field of chemical synthesis (Zhang Zhi-bao, 2011).

Safety And Hazards

特性

IUPAC Name |

3-(thiophen-2-ylmethyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-8(10-3-1)4-7-5-9-6-7/h1-3,7,9H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYZPEIAOBGEDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588387 |

Source

|

| Record name | 3-[(Thiophen-2-yl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Thiophen-2-yl)methyl]azetidine | |

CAS RN |

937614-36-3 |

Source

|

| Record name | 3-[(Thiophen-2-yl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

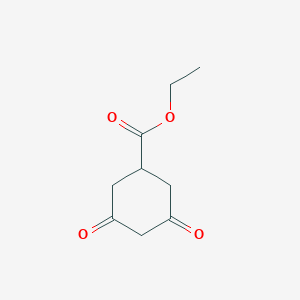

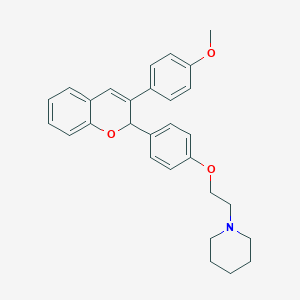

![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)

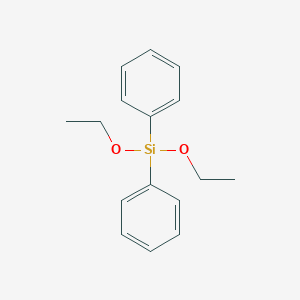

![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)

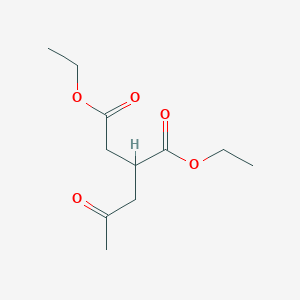

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)